molecular formula C7H9N3O4S B569260 S-Propyl-5-nitro-2-thiobarbituric-d7 Acid CAS No. 1265919-34-3

S-Propyl-5-nitro-2-thiobarbituric-d7 Acid

Cat. No.: B569260
CAS No.: 1265919-34-3
M. Wt: 238.269
InChI Key: PHMVMACIFWKESN-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The deuterium labeling is achieved by using deuterated reagents during the synthesis .

Industrial Production Methods

Industrial production of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

S-Propyl-5-nitro-2-thiobarbituric-d7 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Propyl-5-nitro-2-thiobarbituric-d7 Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and tracking are essential .

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMVMACIFWKESN-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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